Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate
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Overview
Description
Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves several steps, including cyclization and condensation reactions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts to improve yield and efficiency. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used . These methods allow for the efficient production of isoquinoline derivatives on a large scale.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Isoquinoline derivatives can undergo substitution reactions, such as bromination.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Halogenating agents: Such as bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and halogenated isoquinoline derivatives .
Scientific Research Applications
Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-cancer and anti-malarial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . For example, they can inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds have a similar structure but differ in their biological activities and chemical reactivity.
Benzimidazole derivatives: These compounds also have a heterocyclic structure but differ in their pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with different molecular targets and exhibit unique biological activities .
Properties
Molecular Formula |
C24H18ClNO3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H18ClNO3/c1-28-18-12-10-17(11-13-18)23(29-24(27)20-8-4-5-9-21(20)25)22-19-7-3-2-6-16(19)14-15-26-22/h2-15,23H,1H3 |
InChI Key |
BLDWOSLRHNFAMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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